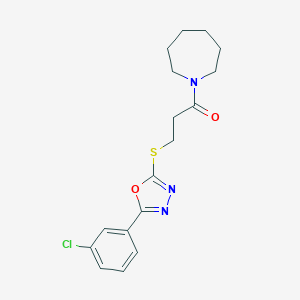
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease progression. The compound may also modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. The compound has also been shown to have antibacterial and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide in lab experiments include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, the limitations of using the compound include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide. These include further studies on the compound's mechanism of action, optimization of synthesis methods, and in vivo studies to assess its efficacy and safety. The compound may also be studied for its potential as a drug delivery system or as a scaffold for the development of new therapeutic agents.
In conclusion, this compound is a novel chemical compound that has potential pharmaceutical applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the compound's potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-fluoroaniline and 2-mercaptobenzothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide has been studied for its potential as a therapeutic agent in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antibacterial and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C16H13FN2OS2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)18-15(20)9-10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20) |
InChI-Schlüssel |
RBYGPKQICKFBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

